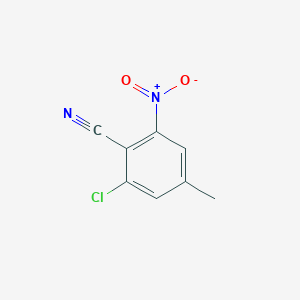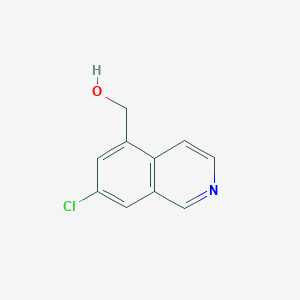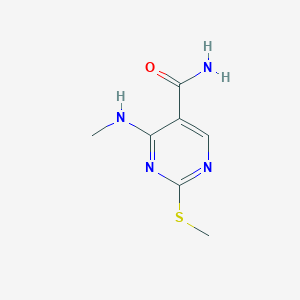
1-(Aminomethyl)-6-chloronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Aminomethyl)-6-chloronaphthalene is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of an aminomethyl group (-CH2NH2) attached to the first carbon of the naphthalene ring and a chlorine atom attached to the sixth carbon
Preparation Methods
The synthesis of 1-(Aminomethyl)-6-chloronaphthalene can be achieved through several routes. One common method involves the reaction of 6-chloronaphthalene with formaldehyde and ammonia in a Mannich reaction. This reaction typically requires acidic conditions and can be carried out at room temperature. Another method involves the reduction of 1-(Nitromethyl)-6-chloronaphthalene using hydrogen gas in the presence of a palladium catalyst.
Industrial production of this compound may involve large-scale Mannich reactions or catalytic hydrogenation processes, optimized for yield and purity.
Chemical Reactions Analysis
1-(Aminomethyl)-6-chloronaphthalene undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form an imine or a nitrile under specific conditions.
Reduction: The nitro precursor can be reduced to the amine using hydrogen gas and a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions, under basic conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, formaldehyde, and ammonia. Major products formed from these reactions include imines, nitriles, and substituted naphthalenes.
Scientific Research Applications
1-(Aminomethyl)-6-chloronaphthalene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)-6-chloronaphthalene involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
1-(Aminomethyl)-6-chloronaphthalene can be compared with other similar compounds, such as:
1-(Aminomethyl)-naphthalene: Lacks the chlorine atom, which may affect its reactivity and binding properties.
6-Chloronaphthalene: Lacks the aminomethyl group, which limits its applications in biological studies.
1-(Aminomethyl)-2-chloronaphthalene: The position of the chlorine atom affects its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it suitable for various applications.
Properties
Molecular Formula |
C11H10ClN |
|---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
(6-chloronaphthalen-1-yl)methanamine |
InChI |
InChI=1S/C11H10ClN/c12-10-4-5-11-8(6-10)2-1-3-9(11)7-13/h1-6H,7,13H2 |
InChI Key |
OCDXSHGLWHGVEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Cl)C(=C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Methyl-1H-naphtho[1,2-d]imidazol-6-amine](/img/structure/B11903035.png)
![5-Methoxy-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B11903041.png)
![9-Methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-1-one](/img/structure/B11903044.png)

![6-Chloro-2-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B11903051.png)

![7-(Prop-2-en-1-yl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B11903058.png)

![(5-Methyl-[2,3'-bipyridin]-5'-yl)methanol](/img/structure/B11903066.png)


